![molecular formula C12H13N3OS B1345299 1-(チエノ[3,2-d]ピリミジン-4-イル)ピペリジン-4-カルボキシアルデヒド CAS No. 916766-91-1](/img/structure/B1345299.png)
1-(チエノ[3,2-d]ピリミジン-4-イル)ピペリジン-4-カルボキシアルデヒド
説明
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環式ビルディングブロック
この化合物は、ヘテロ環式ビルディングブロックとして分類されます . ヘテロ環式化合物は、その多様な生物活性のため、医薬品化学で広く使用されています。 それらは、さまざまな医薬品や医薬品の中心構造として役立ちます .
プロテオミクス研究
“1-(チエノ[3,2-d]ピリミジン-4-イル)ピペリジン-4-カルボキシアルデヒド”は、プロテオミクス研究のための特殊製品としても言及されています . プロテオミクスは、タンパク質の大規模な研究であり、この化合物はタンパク質の構造と機能の分析に使用される可能性があります。
マイコバクテリウム結核bdオキシダーゼ阻害剤
この化合物クラスの誘導体が、マイコバクテリアの酸化的リン酸化経路を調査するために使用できることを示唆する研究があります . これにより、結核の新しい治療法の開発につながる可能性があります。
PKBキナーゼ活性阻害
別の研究では、同様の化合物がPKBキナーゼ活性の阻害に使用されていることが言及されています . PKBは、Aktとしても知られており、グルコース代謝、アポトーシス、細胞増殖、転写、細胞遊走などの複数の細胞プロセスにおける重要な調節因子です。
5. チエノ[3,2-d]ピリミジンおよびチエノ[3,4-b]ピリジン誘導体の合成 チエノ[3,2-d]ピリミジン-4-イル化合物は、チエノ[3,2-d]ピリミジンおよびチエノ[3,4-b]ピリジン誘導体の合成に使用されます . これらの誘導体は、幅広い生物活性を示しており、医薬品化学において重要です。
化学研究開発
特定の化学物質として、“1-(チエノ[3,2-d]ピリミジン-4-イル)ピペリジン-4-カルボキシアルデヒド”は、化学研究開発に使用できます。 それは、より複雑な化学物質の合成における出発物質、中間体、または標準物質として役立ちます .
作用機序
Target of Action
The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It targets an allosteric site between the kinase and PH-domains of the enzyme , leading to a decrease in PKB activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into cells . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by this compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has demonstrated activity against cell lines (HepG-2) and breast cancer (MCF-7) .
Action Environment
The action of this compound can be influenced by environmental factors such as the lipid environment of cells . Its lipophilic nature allows it to diffuse easily into cells, influencing its action, efficacy, and stability .
生化学分析
Biochemical Properties
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. . This inhibition is significant because PKB is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PKB, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde can modulate these critical cellular processes .
Cellular Effects
The effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s inhibition of PKB leads to reduced phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and the mammalian target of rapamycin (mTOR) . These changes result in altered cell proliferation, apoptosis, and metabolic activities.
Molecular Mechanism
At the molecular level, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde exerts its effects through direct binding interactions with PKB. This binding inhibits the kinase activity of PKB, preventing the phosphorylation of its substrates . Additionally, the compound may interact with other biomolecules, contributing to its overall biochemical activity. The inhibition of PKB by 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is a key mechanism by which it modulates cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is active in cellular assays, it undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . This suggests that the temporal effects of the compound may be limited by its stability and metabolic degradation.
Dosage Effects in Animal Models
The effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to modulate biomarkers of PKB signaling and inhibit the growth of human tumor xenografts in nude mice . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of PKB affects metabolic flux and metabolite levels, particularly those related to cell growth and survival
Transport and Distribution
The transport and distribution of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s rapid clearance in vivo suggests that it may be efficiently transported and metabolized . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBYHWGCCTCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640411 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-91-1 | |
| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


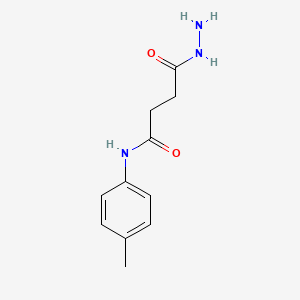

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)


![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

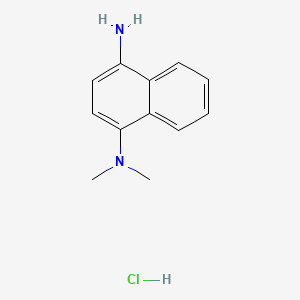
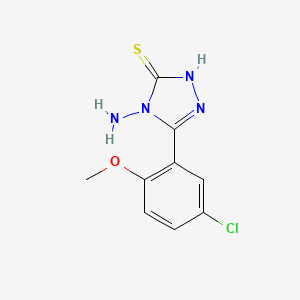

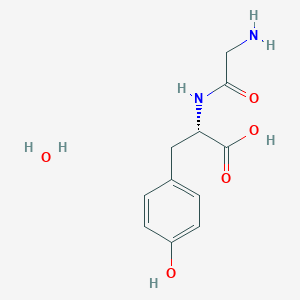
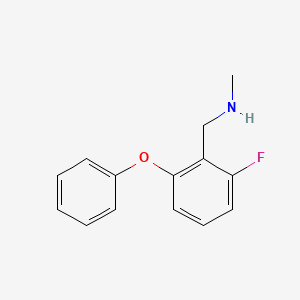
![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)
